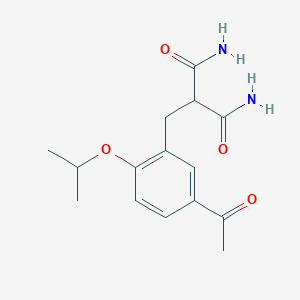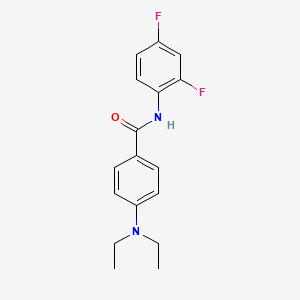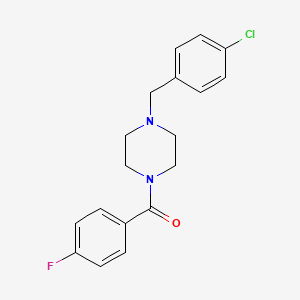![molecular formula C18H21NO5 B5568594 4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Activity
Furan derivatives have been studied for their antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases. A study by Point et al. (1998) synthesized furan derivatives and tested their efficacy in scavenging the superoxide anion, with specific derivatives showing significant protective effects against reperfusion injury. This indicates potential for furan-containing compounds in therapeutic applications targeting oxidative stress (Point et al., 1998).
Synthesis of Metabolites
Research on the synthesis of metabolites of pharmaceutical compounds, such as the vasopressin V2 receptor antagonist OPC-31260, involves complex organic synthesis techniques including lipase-catalyzed transesterification. These studies highlight the importance of furan and related compounds in synthesizing metabolites for pharmacological studies, pointing to potential uses of 4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol in drug development and metabolic studies (Matsubara et al., 2000).
Mechanistic Studies in Organic Reactions
Compounds featuring furan rings are also pivotal in mechanistic studies within organic chemistry. For example, McCallum et al. (1988) explored the reaction of chromium carbene complexes with acetylenes, leading to the formation of furan and phenol products. Such studies contribute to a deeper understanding of reaction mechanisms and the development of novel synthetic methodologies, suggesting potential research applications for structurally related compounds in exploring reaction pathways and synthesizing new materials (McCallum et al., 1988).
Biobased Polyesters
The enzymatic synthesis of biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, illustrates the material science applications of furan-containing compounds. These polyesters, synthesized using Candida antarctica Lipase B, highlight the potential of furan derivatives in creating environmentally friendly materials with desirable physical properties (Jiang et al., 2014).
Catalytic Reduction of Biomass-Derived Compounds
Research by Nakagawa et al. (2013) on the catalytic reduction of biomass-derived furanic compounds with hydrogen further underscores the relevance of furan derivatives in renewable energy and green chemistry. This work demonstrates the utility of furan derivatives in converting biomass into valuable chemicals and fuels, showcasing a potential area of application for related compounds in sustainable technologies (Nakagawa et al., 2013).
特性
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-[3-methyl-5-(phenoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-13-9-16(12-23-15-5-3-2-4-6-15)24-17(13)18(21)19-7-8-22-11-14(20)10-19/h2-6,9,14,20H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQMASRVPCEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)N3CCOCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5568511.png)
![1-(4-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B5568514.png)
![5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5568517.png)
![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)


![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)
![2-benzyl-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568557.png)
![4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide](/img/structure/B5568562.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)
![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)
![4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B5568603.png)


